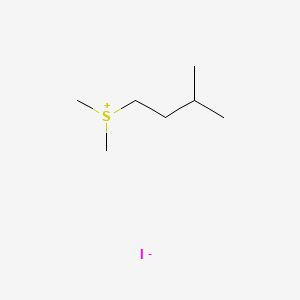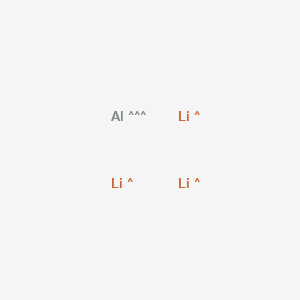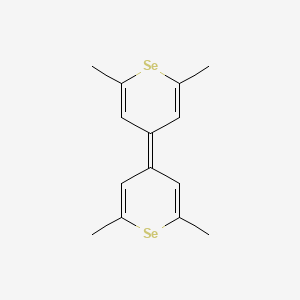
Biselenopyranylidene, 2,2',6,6'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is an organoselenium compound with the molecular formula C14H16Se2. It is characterized by the presence of selenium atoms within its structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- typically involves the reaction of selenium-containing precursors with pyranylidenes under controlled conditions. One common method includes the use of selenium dioxide (SeO2) as a selenium source, which reacts with 2,2’,6,6’-tetramethylpyranylidene in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Biselenopyranylidene, 2,2’,6,6’-tetramethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- can yield selenoxides, while reduction can regenerate the original compound .
Applications De Recherche Scientifique
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is investigated for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism by which Biselenopyranylidene, 2,2’,6,6’-tetramethyl- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form stable bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved include redox reactions, where selenium alternates between different oxidation states, thereby modulating the compound’s chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leptospermone: A β-triketone with similar structural features but different functional groups and applications.
4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione: Known for its strong hydrogen bonding properties.
Uniqueness
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is unique due to its selenium content, which imparts distinct chemical properties not found in similar compounds. This uniqueness makes it valuable in specific applications where selenium’s reactivity and stability are advantageous .
Propriétés
Numéro CAS |
79308-66-0 |
|---|---|
Formule moléculaire |
C14H16Se2 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
4-(2,6-dimethylselenopyran-4-ylidene)-2,6-dimethylselenopyran |
InChI |
InChI=1S/C14H16Se2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
Clé InChI |
PVZGBSMFMQEYNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C([Se]C(=C2)C)C)C=C([Se]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
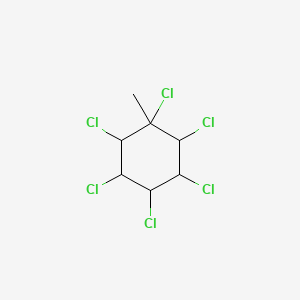
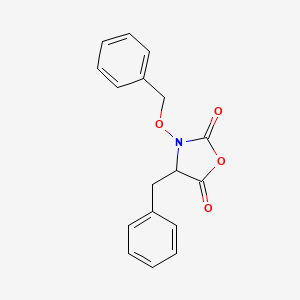
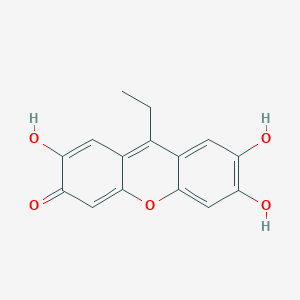
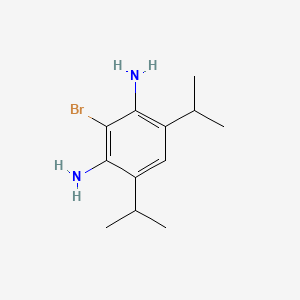
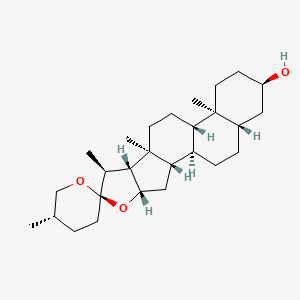
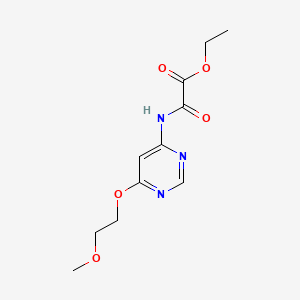
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
